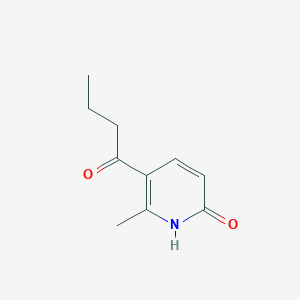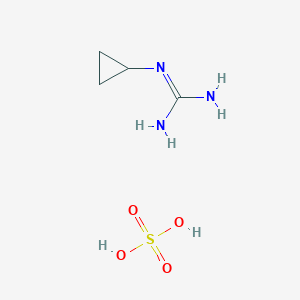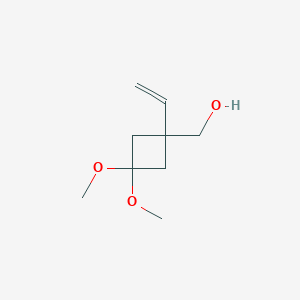
4'-Chloro-2-methoxy-1,1'-biphenyl
Descripción general
Descripción
2’-Methoxy-4-chlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs) These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings In the case of 2’-Methoxy-4-chlorobiphenyl, a methoxy group (-OCH₃) is attached to the second carbon of one benzene ring, and a chlorine atom is attached to the fourth carbon of the other benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-4-chlorobiphenyl can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For 2’-Methoxy-4-chlorobiphenyl, the reaction would involve 2-methoxyphenylboronic acid and 4-chloroiodobenzene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 2’-Methoxy-4-chlorobiphenyl may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2’-Methoxy-4-chlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 2’-hydroxy-4-chlorobiphenyl.
Reduction: The chlorine atom can be reduced to form 2’-methoxybiphenyl.
Substitution: The chlorine atom can be substituted with other functional groups, such as a hydroxyl group, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Major Products
Oxidation: 2’-Hydroxy-4-chlorobiphenyl.
Reduction: 2’-Methoxybiphenyl.
Substitution: 2’-Methoxy-4-hydroxybiphenyl.
Aplicaciones Científicas De Investigación
2’-Methoxy-4-chlorobiphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of polychlorinated biphenyls.
Medicine: Studied for its potential use in drug development and as a reference compound in toxicological studies.
Mecanismo De Acción
The mechanism of action of 2’-Methoxy-4-chlorobiphenyl involves its interaction with cellular components. Polychlorinated biphenyls, including 2’-Methoxy-4-chlorobiphenyl, can bind to the aryl hydrocarbon receptor (AhR). This binding alters the transcription of genes involved in xenobiotic metabolism, particularly those encoding cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of various compounds, leading to the formation of reactive intermediates that can cause cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-methylphenol: Similar in structure but with a methyl group instead of a chlorine atom.
2-Chlorobiphenyl: Lacks the methoxy group, making it less reactive in certain chemical reactions.
4-Chlorobiphenyl: Similar but lacks the methoxy group, affecting its chemical and biological properties.
Uniqueness
2’-Methoxy-4-chlorobiphenyl is unique due to the presence of both a methoxy group and a chlorine atom, which confer distinct chemical reactivity and biological activity. The methoxy group increases its solubility in organic solvents, while the chlorine atom enhances its stability and resistance to metabolic degradation .
Propiedades
Número CAS |
53824-23-0 |
|---|---|
Fórmula molecular |
C13H11ClO |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
1-chloro-4-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11ClO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3 |
Clave InChI |
MBOXSXIGVXMZDU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
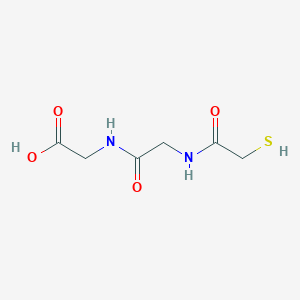
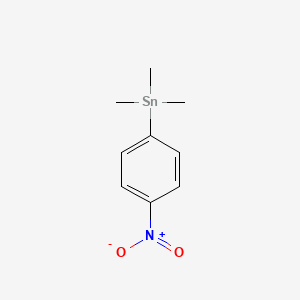
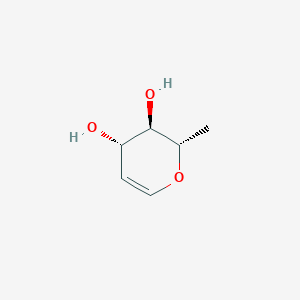
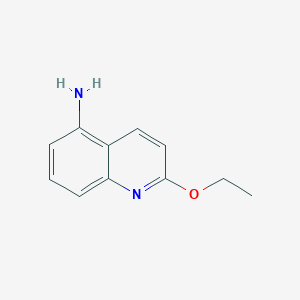

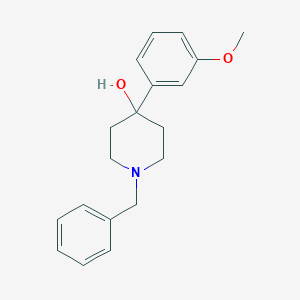


![Acetic acid, [(1-ethoxyethyl)thio]-](/img/structure/B8669440.png)

